N-(3,5-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
N-(3,5-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a heterocyclic compound featuring:
- A 3,5-dimethylphenyl group attached to an acetamide backbone.
- A dihydropyridinone ring (partially saturated pyridine) substituted at position 5 with a 3-ethyl-1,2,4-oxadiazole moiety.
The ethyl group on the oxadiazole may enhance lipophilicity, influencing membrane permeability.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-4-16-21-19(26-22-16)14-5-6-18(25)23(10-14)11-17(24)20-15-8-12(2)7-13(3)9-15/h5-10H,4,11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVFDGLMKDYJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the pyridine ring, followed by the coupling of these rings with the dimethylphenyl group. Common reagents used in these reactions include ethyl chloroacetate, hydrazine hydrate, and various catalysts to facilitate the formation of the desired rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer potential of N-(3,5-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide.
In Vitro Studies
In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 0.65 |
| HeLa (cervical cancer) | 2.41 |
These results indicate that the compound may disrupt critical cellular processes necessary for cancer cell survival and proliferation .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit carbonic anhydrases (CAs), which are enzymes linked to tumor growth and metastasis. Selected derivatives have shown promising inhibition at nanomolar concentrations:
| Compound | Target Enzyme | K_i (pM) |
|---|---|---|
| Compound A | hCA IX | 89 |
| Compound B | hCA II | 750 |
This selective inhibition suggests that this compound could be developed further as a lead compound for new CA inhibitors .
Antimicrobial Activity
The oxadiazole component of the compound has also been associated with antimicrobial properties. Preliminary tests indicate effectiveness against several bacterial strains, although comprehensive studies are needed to fully elucidate its spectrum of activity.
Case Studies
One notable study investigated various oxadiazole derivatives on cancer cell lines, including this compound. The study highlighted its selectivity and potency against specific types of cancer cells compared to other derivatives.
Case Study Findings
In a comparative analysis involving multiple derivatives:
- The compound demonstrated superior cytotoxicity against MCF-7 and HeLa cells.
- It exhibited lower toxicity towards normal cell lines, indicating a favorable therapeutic index.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural Differences Among Analogs
Key Observations:
Core Heterocycles: The target’s oxadiazole-dihydropyridinone system differs from triazoles (557065-43-7), oxazolidinones (oxadixyl), and tetrahydropyrimidinones ( compounds). Stereochemistry: Compounds in emphasize stereochemical variations (R/S configurations), which could modulate target binding in chiral environments. The target compound’s stereochemical details are unspecified in available data .
Substituent Effects :
- 3,5-Dimethylphenyl Group : Common in agrochemicals (e.g., oxadixyl) and pharmaceuticals, this group may enhance target selectivity or hydrophobic interactions .
- Ethyl vs. Methyl Groups : The ethyl group on the target’s oxadiazole may increase lipophilicity compared to methyl-containing analogs, influencing pharmacokinetics .
Functional Group Diversity: Sulfanyl (557065-43-7): Introduces sulfur, which may improve radical scavenging or metal-binding activity but reduce solubility compared to the target’s oxadiazole .
Biological Activity
N-(3,5-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
- Dihydropyridine Formation : The 2-oxo-1,2-dihydropyridine moiety can be prepared via a multi-component reaction involving appropriate aldehydes and amines.
- Coupling Reaction : The final product is formed by coupling the oxadiazole derivative with the phenylacetamide using coupling agents such as EDCI or DCC.
This compound exhibits various biological activities:
-
Anticancer Activity : Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds containing the oxadiazole moiety have shown to induce apoptosis in MCF-7 breast cancer cells by activating the p53 pathway and increasing caspase activity .
These findings suggest that structural modifications can enhance anticancer potency.
Compound Cell Line IC50 (µM) 17a MCF-7 0.65 17b MCF-7 2.41 - Anticonvulsant Effects : Some studies have explored the anticonvulsant properties of related compounds in picrotoxin-induced models. The presence of specific substituents on the oxadiazole ring was crucial for enhancing activity .
Case Studies
A study focused on a series of 1,2,4-oxadiazole derivatives demonstrated that specific substitutions led to increased selectivity against certain cancer cell lines. For example:
- Compounds with electron-withdrawing groups (EWG) showed improved antitumor activity.
- A compound with a nitro group at the meta position exhibited higher efficacy compared to para-substituted analogs.
These results indicate the potential for developing new therapeutic agents based on structural modifications of the oxadiazole core .
Q & A
Q. What is the standard synthetic route for this compound, and what critical reaction conditions ensure successful formation?
The compound is synthesized via a multi-step procedure. A key step involves refluxing an oxadiazole intermediate with chloroacetyl chloride in triethylamine (4 hours, TLC-monitored). Purification via recrystallization (e.g., pet-ether) ensures purity. Analogous acetamide derivatives use pyridine/Zeolite (Y-H) catalysts under oil bath reflux (150°C, 5 hours) to enhance efficiency .
Q. Which spectroscopic techniques are essential for structural confirmation, and what spectral markers should researchers prioritize?
Use FTIR (C=O stretches: 1650–1750 cm⁻¹), ¹H/¹³C NMR (methylphenyl CH3: δ 2.2–2.4 ppm; dihydropyridinone protons: δ 5.5–6.5 ppm), and HRMS. For ambiguous signals, employ 2D-COSY/HSQC. Theoretical FTIR spectra (B3LYP/6-31G*) can resolve conflicting assignments .
Q. How should researchers design initial biological activity screens in anticancer or antimicrobial contexts?
Conduct in vitro antiproliferative assays (e.g., MTT on MCF-7/HepG2 cells, 1–100 μM) or antimicrobial tests (CLSI broth microdilution). Include controls (doxorubicin, ciprofloxacin) and validate via triplicate experiments. Pre-screen solubility using DMSO/PBS mixtures .
Q. What solvent systems optimize recrystallization for high-purity yields?
Ethanol-water (70:30 v/v) or pet-ether/ethyl acetate gradients are effective. Match solvent polarity to logP (~2.5–3.5). Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. How can researchers verify compound stability under varying pH and temperature?
Perform accelerated stability studies (pH 1.2–9.0 buffers, 40°C/75% RH, 4 weeks) with UPLC-MS degradation analysis. Use TGA/DSC (10°C/min under N2) to assess thermal stability .
Advanced Research Questions
Q. What strategies resolve contradictory NOESY/HSQC data suggesting conformational dynamics in the dihydropyridinone moiety?
Use variable-temperature NMR (25–60°C) to probe rotational barriers. Complement with DFT calculations (B3LYP/6-31G*) to model conformers. Validate with X-ray crystallography if crystals are obtainable .
Q. How can reaction yields exceed 60% during oxadiazole ring formation?
Optimize stoichiometry (1.2:1 nitrile/hydroxylamine ratio) and employ microwave synthesis (100°C, 30 min). Catalysts like NaHCO3 (10 mol% in DMF) improve cyclization. Inline FTIR monitors intermediates .
Q. What computational approaches predict binding affinities to kinase targets (e.g., EGFR)?
Use molecular docking (AutoDock Vina with PDB: 1M17) and MD simulations (100 ns, GROMACS) to assess binding stability. QSAR models incorporating Hammett σ values enhance accuracy .
Q. How to address discrepancies between in vitro and in vivo efficacy in rodent models?
Analyze pharmacokinetics (LC-MS/MS plasma profiling) and adjust formulations (PEG-400/solutol HS15 emulsions). Profile metabolites and account for species-specific CYP enzyme activity .
Q. What methodologies elucidate the 3-ethyl-1,2,4-oxadiazol-5-yl group’s role in target selectivity?
Synthesize analogues with varying oxadiazole substituents. Test against kinase panels (Eurofins KinaseProfiler) and measure binding kinetics (SPR/Biacore). Correlate electronic effects (Hammett plots) with potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
